2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorinated Pyridine Core: The starting material, 2-aminopyridine, undergoes diazotization with sodium nitrite in the presence of hydrofluoric acid to introduce the fluorine atom at the 2-position of the pyridine ring.
Coupling with Piperidine: The fluorinated pyridine intermediate is then coupled with 2-(piperidin-1-yl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position.
Scientific Research Applications
2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-chloro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-fluoro-N-(2-piperidin-1-ylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-12-13(8-9-19-16)17(22)20-14-6-2-3-7-15(14)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBUIDPOTYIQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.